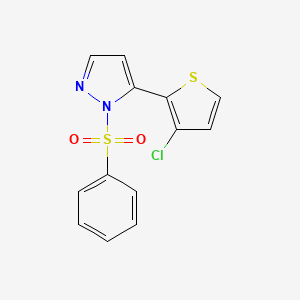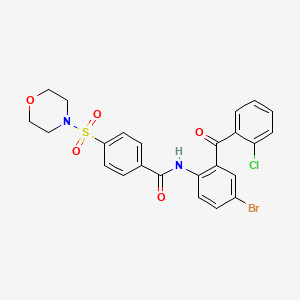
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide" is a complex organic molecule that likely possesses a benzamide core structure with various substituents, including a morpholino group and halogen atoms. While the specific compound is not directly studied in the provided papers, related compounds with benzamide structures and morpholine moieties have been synthesized and characterized, suggesting potential applications in medicinal chemistry and material science due to their structural properties and biological activities.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves condensation reactions, as seen in the preparation of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which was synthesized by condensing isocyanato benzene with morpholino-indazole . Similarly, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide involved characterizations such as IR, NMR, and mass spectrometry . These methods are likely applicable to the synthesis of the compound , with appropriate adjustments for the specific substituents.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of benzamide derivatives, as demonstrated in the studies of various compounds . The molecular structure is often optimized using DFT calculations to compare with experimental data, ensuring the accuracy of the structural information . The presence of halogen atoms and the morpholino group in the compound of interest would influence its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Benzamide compounds can participate in various chemical reactions, including halogenation, amination, and condensation. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density of the benzamide core . The specific reactions of "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide" would depend on the reactivity of the functional groups present in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a morpholino group can affect the compound's hydrogen bonding capability and polarity . The halogen atoms present in the compound may also affect its reactivity and interactions with biological targets, as seen in the antibacterial and antitumor activities of related compounds .
Wissenschaftliche Forschungsanwendungen
Selective CB(2) Agonists
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide is part of a sulfamoyl benzamide class of CB(2) agonists that demonstrate potential in improving in vitro metabolic stability while retaining high potency for the CB(2) receptor. Compound 14 from this class showed promise as a selective CB(2) agonist with moderate in vitro metabolic stability and oral bioavailability. It demonstrated efficacy in a rat model of post-surgical pain, highlighting its potential therapeutic application (Sellitto et al., 2010).
Gastroprokinetic Agents
Derivatives of this chemical class have been identified as potent gastroprokinetic agents. Specifically, 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides showed potent activity, comparable to standard agents like metoclopramide. These findings indicate the potential of these compounds in the management of conditions involving decreased gastric emptying (Kato et al., 1995).
Antifungal Activity
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide and its derivatives exhibit antifungal properties. The synthesized compounds were tested against phytopathogenic fungi and yeast, showing significant antifungal activity. This suggests the potential use of these compounds in combating fungal infections in plants (Ienascu et al., 2018).
Antidepressant Applications
The compound is related to the synthesis of antidepressants such as befol. Befol, synthesized through the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, is an original antidepressant belonging to the class of type A reversible MAO inhibitors. The synthesis process of befol, involving the reaction of benzamide derivatives with morpholine, highlights the importance of these compounds in pharmaceutical manufacturing (Donskaya et al., 2004).
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O5S/c25-17-7-10-22(20(15-17)23(29)19-3-1-2-4-21(19)26)27-24(30)16-5-8-18(9-6-16)34(31,32)28-11-13-33-14-12-28/h1-10,15H,11-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPUHHSEJEEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
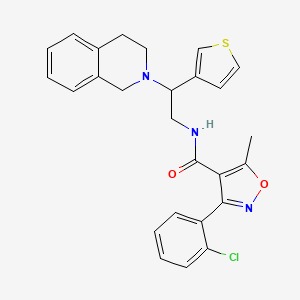
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
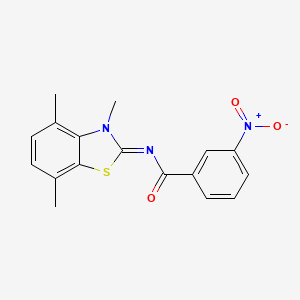
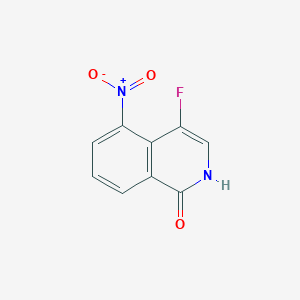
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

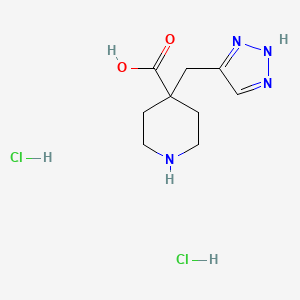
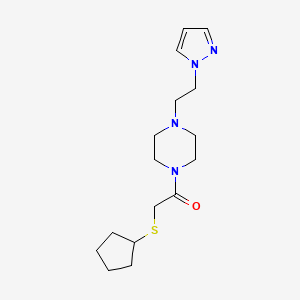
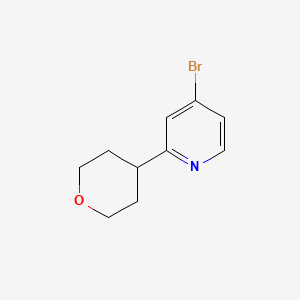
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
